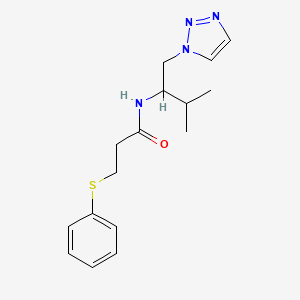
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide" is a chemical entity that appears to be related to a class of compounds with various pharmacological activities. The structure suggests the presence of a triazole ring, which is a common motif in medicinal chemistry, often associated with antimicrobial and antiproliferative properties, as seen in compounds that inhibit tubulin polymerization and tumor cell growth . Additionally, the phenylthio moiety is a feature that can be found in molecules with antisecretory activity against gastric acid secretion and in dipeptidyl peptidase IV (DPP-4) inhibitors .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of functional groups that confer the desired biological activity. For instance, the synthesis of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide involves the treatment with butyllithium to produce a dianion that can react with electrophiles to give cyclopropanes . Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for introducing triazole rings . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a triazole ring, known for its role in binding to biological targets, and a phenylthio group, which could influence the molecule's electronic properties and conformational stability. The presence of these groups can affect the molecule's overall shape and electronic distribution, which are crucial for its interaction with biological targets .
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, the phenylthio moiety can be involved in cyclization reactions to form cyclopropanes , and the triazole ring can be formed via CuAAC reactions . These reactions are important for the modification and optimization of the compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The triazole ring could contribute to the compound's polarity and ability to form hydrogen bonds, while the phenylthio group could affect its lipophilicity and electronic properties. Spectroscopic methods, such as IR spectroscopy and NMR, are typically used to analyze these properties, as demonstrated in the study of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides . These properties are critical for the compound's solubility, stability, and overall pharmacokinetic profile.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide and its derivatives are prominently used in chemical synthesis. For instance, a study demonstrated the synthesis of a bi-triazole precursor for potential applications in pharmaceuticals and agrochemicals (Hajib et al., 2022). Another example includes the creation of novel 1,2,3-triazole derivatives for antimicrobial activities (Boechat et al., 2011).
Catalysis and Organic Reactions
These compounds are also important in catalysis and organic reactions. Research shows their use in catalyst activation with Rhodium and Iridium complexes, facilitating transfer hydrogenation and oxidation reactions (Saleem et al., 2014). Another study highlights their role in synthesizing novel 1,2,3-triazoles for urease and anti-proliferative activity, indicating their potential in bioactive compound development (Ali et al., 2022).
Pharmacological Research
In pharmacological research, derivatives of this compound have been evaluated for their potential as anticonvulsant agents. A study synthesized and tested a series of derivatives, finding some to exhibit promising anticonvulsant properties (Kamiński et al., 2016). Additionally, these compounds have been investigated for their anticancer activities, with certain derivatives showing potential against specific cancer cell lines (Gomha et al., 2017).
Innovative Applications
Innovative applications include the generation of a new scaffold for rapid access to antimicrotubule agents, which can inhibit cancer cell growth and tubulin polymerization (Stefely et al., 2010). This highlights the versatility of these compounds in developing new therapeutic agents.
properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-13(2)15(12-20-10-9-17-19-20)18-16(21)8-11-22-14-6-4-3-5-7-14/h3-7,9-10,13,15H,8,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIYTIQTVPVFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)
![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)
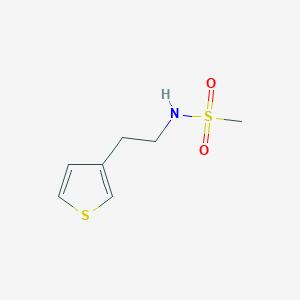
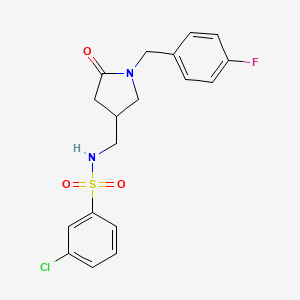

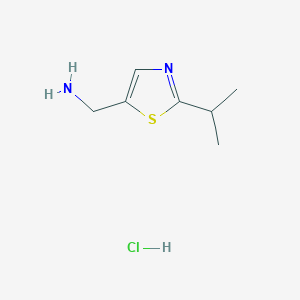
![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)
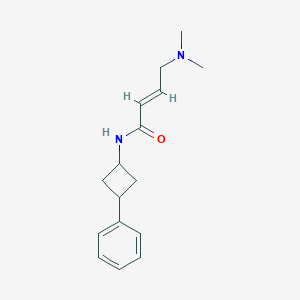
![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)
![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)